molecular formula C8H10F2O4 B12516689 Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate CAS No. 693817-79-7

Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate

Cat. No.: B12516689
CAS No.: 693817-79-7
M. Wt: 208.16 g/mol
InChI Key: FWYLMHWJJJAXOK-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate: is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. It is known for its unique structure, which includes both fluorine atoms and a hydroxy group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological molecules .

Comparison with Similar Compounds

  • Ethyl 2-acetyl-4-oxopentanoate
  • Ethyl 4,4-difluoro-3-oxobutanoate
  • Ethyl 2-cyano-4,4,4-trifluoro-3-hydroxybut-2-enoate

Uniqueness: Ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate is unique due to the presence of both fluorine atoms and a hydroxy group, which imparts distinct chemical properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

CAS No.

693817-79-7

Molecular Formula

C8H10F2O4

Molecular Weight

208.16 g/mol

IUPAC Name

ethyl 2-acetyl-4,4-difluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H10F2O4/c1-3-14-8(13)5(4(2)11)6(12)7(9)10/h7,12H,3H2,1-2H3

InChI Key

FWYLMHWJJJAXOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)F)O)C(=O)C

Origin of Product

United States

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